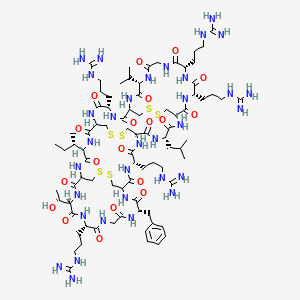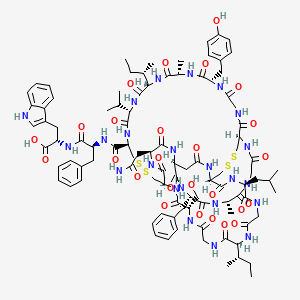
RTD-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTD-1 is a cyclic peptide composed of 19 amino acids This compound is known for its unique structural properties, which contribute to its stability and biological activityThis structure imparts resistance to enzymatic degradation and enhances binding affinity to target molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RTD-1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is achieved through cyclization, which can be facilitated by various cyclization strategies, such as head-to-tail cyclization or side-chain-to-side-chain cyclization .
Industrial Production Methods: Industrial production of cyclic peptides like this compound often employs automated peptide synthesizers, which enhance the efficiency and scalability of the synthesis process. The use of continuous-flow techniques has also been explored to improve the production efficiency of cyclic peptides .
Analyse Des Réactions Chimiques
Types of Reactions: RTD-1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Modified cyclic peptides with altered amino acid sequences.
Applications De Recherche Scientifique
RTD-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific proteins or receptors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of RTD-1 involves its interaction with specific molecular targets, such as proteins or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, cyclic peptides can inhibit protein-protein interactions or disrupt cellular processes by binding to key regulatory proteins .
Comparaison Avec Des Composés Similaires
Cyclic-(RGD): Known for its role in cell adhesion and integrin binding.
Cyclic-(GRGDS): Another cyclic peptide involved in cell adhesion and signaling.
Cyclic-(CTF): Investigated for its antimicrobial properties.
Uniqueness: RTD-1 stands out due to its specific amino acid sequence, which imparts unique structural and functional properties. Its ability to form multiple disulfide bonds contributes to its stability and bioactivity, making it a valuable compound for various research applications .
Propriétés
Bioactivité |
Antibacterial |
|---|---|
Séquence |
GFCRCLCRRGVCRCICTR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




